molecular formula C16H20BrN3O3 B2394165 N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide CAS No. 890605-06-8

N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide

Cat. No.: B2394165
CAS No.: 890605-06-8
M. Wt: 382.258
InChI Key: GILZWWFRXVLQSL-UHFFFAOYSA-N
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Description

N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide typically involves multiple steps. One common approach is the condensation of 4-bromo-3,5-dimethylpyrazole with a suitable phenolic compound, followed by acylation to introduce the acetamide group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O3/c1-10-16(17)11(2)20(19-10)8-14(22)9-23-15-6-4-13(5-7-15)18-12(3)21/h4-7,14,22H,8-9H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILZWWFRXVLQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(COC2=CC=C(C=C2)NC(=O)C)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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